1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine
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Overview
Description
1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine is a synthetic organic compound with the molecular formula C16H23FN2O2 and a molecular weight of 294.36 g/mol . This compound is characterized by the presence of a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 3-fluoro-phenylamino substituent. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and chemical research applications.
Preparation Methods
The synthesis of 1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine typically involves the reaction of 3-fluoroaniline with N-(tert-butoxycarbonyl)-4-piperidone . The reaction is carried out under inert atmosphere conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as column chromatography or recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly in the context of drug development and pharmacology.
Medicine: It serves as a precursor in the synthesis of various therapeutic agents, including those targeting neurological and psychiatric disorders.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired pharmacological effects .
Comparison with Similar Compounds
1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine can be compared with other similar compounds, such as:
1-Boc-4-(4-fluoro-phenylamino)-piperidine: This compound has a similar structure but with a different position of the fluoro group on the phenyl ring.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound lacks the fluoro substituent, making it less specific in certain applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
CAS No. |
887582-27-6 |
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Molecular Formula |
C17H25FN2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 4-[(3-fluoroanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-7-13(8-10-20)12-19-15-6-4-5-14(18)11-15/h4-6,11,13,19H,7-10,12H2,1-3H3 |
InChI Key |
WPXISNZZSUAIHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC(=CC=C2)F |
Origin of Product |
United States |
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